molecular formula C20H29FN2O2 B12998658 tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12998658
M. Wt: 348.5 g/mol
InChI Key: SEDSWVUSRLMSCS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the use of a Grubbs catalyst in an olefin metathesis reaction . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

Uniqueness: What sets tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate apart from similar compounds is its specific substitution pattern, which can impart unique biological activities and chemical reactivity . The presence of the 4-fluorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C20H29FN2O2

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl 5-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C20H29FN2O2/c1-19(2,3)25-18(24)23-13-10-20(8-11-22-12-9-20)17(14-23)15-4-6-16(21)7-5-15/h4-7,17,22H,8-14H2,1-3H3

InChI Key

SEDSWVUSRLMSCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)C3=CC=C(C=C3)F

Origin of Product

United States

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